![molecular formula C7H8FNO2S2 B2515984 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride CAS No. 2470440-52-7](/img/structure/B2515984.png)

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride is a chemical compound. It is related to Clopidogrel, a medication used to prevent heart attacks and strokes .

Synthesis Analysis

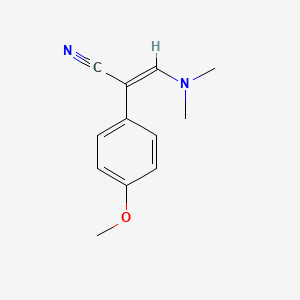

The synthesis of related compounds involves multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The initial formation of cyanothioacetamide is followed by the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination, forming salts containing the target bicyclic cyclopenta .Molecular Structure Analysis

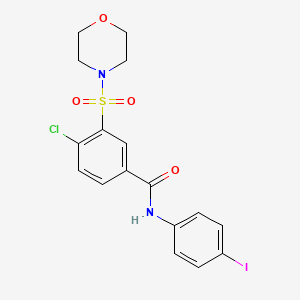

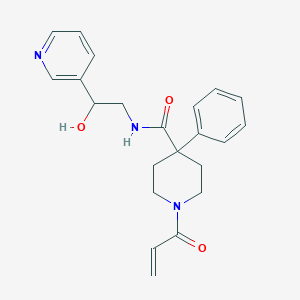

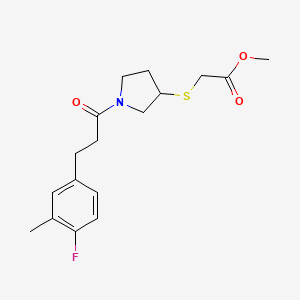

The molecular formula of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride is C7H8FNO2S2. Related compounds such as (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetonitrile have a molecular formula of C15H13ClN2S .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the Knoevenagel condensation and the Stork alkylation . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a density of 1.3±0.1 g/cm3, boiling point of 409.5±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a molar refractivity of 79.0±0.3 cm3 .Scientific Research Applications

Medicinal Chemistry and Drug Development

EN300-27105977 has attracted attention in medicinal chemistry due to its potential as a drug candidate. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. The compound’s structural features may allow it to modulate specific pathways, making it valuable for treating diseases like cancer, inflammation, or neurodegenerative disorders .

Catalysis and Organic Synthesis

EN300-27105977 can serve as a catalyst or reagent in organic transformations. For instance:

- Oxidation Reactions : Researchers have used it to oxidize various substrates, converting them into valuable products .

- Multicomponent Reactions : The compound participates in multicomponent syntheses, leading to diverse heterocyclic structures. These reactions are essential for creating complex molecules in drug discovery and materials science .

Materials Science and Polymer Chemistry

EN300-27105977’s unique sulfur-containing scaffold makes it interesting for materials applications:

- Functional Materials : Researchers explore its incorporation into materials like conductive polymers, sensors, or coatings .

Agrochemicals and Pest Control

EN300-27105977’s structural diversity allows for modifications that enhance its pesticidal properties. Researchers investigate its efficacy against pests, including insects, fungi, and weeds. By optimizing its structure, they aim to develop environmentally friendly agrochemicals .

Photophysics and Optoelectronics

The compound’s aromatic system and sulfur atoms contribute to its photophysical properties:

- Organic Light-Emitting Diodes (OLEDs) : Researchers explore its potential as an OLED material due to its emission properties .

Computational Chemistry and Molecular Modeling

EN300-27105977 serves as a challenging case for computational studies:

Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in the synthesis of anti-thrombotic drugs .

Biochemical Pathways

Given its potential use as an intermediate in the synthesis of anti-thrombotic drugs, it may be involved in pathways related to blood clotting and platelet aggregation .

Result of Action

Given its potential use as an intermediate in the synthesis of anti-thrombotic drugs, it may contribute to the prevention of blood clots .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound .

properties

IUPAC Name |

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S2/c8-13(10,11)9-3-1-7-6(5-9)2-4-12-7/h2,4H,1,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBALFCNMSUHHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515901.png)

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)

![N-(3-ethylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2515915.png)